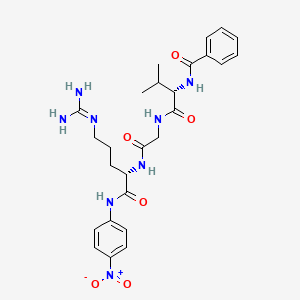

BZ-Val-gly-arg-pna

Description

Overview of Synthetic Chromogenic Substrates in Protease Research

Synthetic chromogenic substrates are indispensable tools in biochemical and molecular biology research, particularly for the study of proteases. These compounds are engineered to contain a specific amino acid sequence that is recognized and cleaved by a target protease. Attached to this peptide sequence is a chromophore, most commonly p-nitroaniline (pNA), which is colorless when bound but releases a distinct yellow color upon enzymatic hydrolysis sinobiological.comhaemochrom.dedcfinechemicals.com. This release of pNA can be readily detected and quantified spectrophotometrically, typically at a wavelength of 405 nm haemochrom.depractical-haemostasis.com.

The principle behind chromogenic assays relies on the direct proportionality between the rate of chromophore release and the enzymatic activity of the protease. This allows researchers to monitor enzyme kinetics, determine substrate specificity, screen for enzyme inhibitors, and quantify enzyme levels in various biological samples dcfinechemicals.comscbt.comoup.com. Compared to other detection methods like fluorogenic or luminogenic substrates, chromogenic substrates offer a balance of ease of use, visual detectability, and cost-effectiveness, making them a staple in many laboratory settings biosynth.com. Their application spans diverse fields, including diagnostics, drug discovery, and fundamental biological research, enabling precise measurement of enzymatic activity without the need for complex instrumentation or labeling techniques dcfinechemicals.comscbt.com.

Historical Context and Evolution of Bz-Val-Gly-Arg-pNA's Utility

The development of synthetic substrates for protease activity measurement began in earnest around the 1970s. Early efforts focused on simpler substrates, such as amino acid esters and amides like Tos-Arg-OMe (Tosyl-Arginine Methyl Ester) and Bz-Arg-pNA (N-Benzoyl-Arginine-p-nitroanilide) haemochrom.detandfonline.com. While these provided a means to detect enzymatic activity, they often suffered from limited specificity and sensitivity, making it challenging to differentiate between closely related proteases tandfonline.com.

The evolution of chromogenic substrates saw the incorporation of short peptide chains that more closely mimicked the natural substrates of proteases. This approach aimed to enhance both the selectivity and affinity of the substrate for its target enzyme haemochrom.detandfonline.com. Bz-Val-Gly-Arg-pNA emerged within this progression as a synthetic chromogenic substrate specifically designed for the detection and activity measurement of trypsin and trypsin-like proteases buffersandreagents.combio-world.com. Its structure, featuring a tripeptide sequence (Val-Gly-Arg), offers improved specificity compared to single amino acid substrates, reflecting an advancement in substrate design for accurate protease characterization tandfonline.com. While related substrates like Bz-Phe-Val-Arg-pNA (S-2160) were initially developed to mimic thrombin's natural substrate, they were also found to be cleaved by trypsin, highlighting the overlapping specificities that peptide substrates could address tandfonline.comgoogle.comnih.govnih.govresearchgate.net. Bz-Val-Gly-Arg-pNA stands as a representative of this second generation of chromogenic substrates, offering a more refined tool for studying specific protease families.

Significance of Bz-Val-Gly-Arg-pNA in Enzyme Characterization Studies

Bz-Val-Gly-Arg-pNA holds significant value in the characterization of proteases, primarily due to its established utility in studying trypsin and related bacterial proteases buffersandreagents.combio-world.com. Its application allows for a deeper understanding of enzyme behavior through several key avenues:

Enzyme Identification and Specificity: The substrate's specific peptide sequence (Val-Gly-Arg) dictates its interaction with proteases possessing a similar recognition motif. By testing Bz-Val-Gly-Arg-pNA against various protease preparations, researchers can identify which enzymes cleave it, thereby determining its specificity and aiding in the identification of unknown proteases or confirming the activity of purified enzymes haemochrom.detandfonline.combuffersandreagents.combio-world.com.

Kinetic Analysis: Bz-Val-Gly-Arg-pNA serves as a substrate for determining crucial kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) tandfonline.comresearchgate.net. These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for Bz-Val-Gly-Arg-pNA itself is less extensively documented in the provided snippets compared to some other substrates, its role in trypsin characterization implies its use in such studies buffersandreagents.combio-world.com. For instance, related substrates like Bz-Phe-Val-Arg-pNA have demonstrated high catalytic efficiency (kcat/Km) for certain proteases, underscoring the importance of such peptide-based chromogenic substrates in detailed kinetic investigations researchgate.net.

Assay Development: The substrate is instrumental in developing and validating assays for quantifying protease activity in complex biological mixtures. Its reliable chromogenic readout simplifies the process of measuring enzyme activity, making it suitable for high-throughput screening and routine laboratory analysis dcfinechemicals.compractical-haemostasis.comoup.com.

Table 1: Key Enzymes Associated with Bz-Val-Gly-Arg-pNA

| Enzyme Class/Type | Specific Enzyme(s) Mentioned | Primary Role in Research |

| Serine Proteases | Trypsin | Bz-Val-Gly-Arg-pNA is a recognized chromogenic substrate for trypsin, enabling the study of its activity, specificity, and kinetics. buffersandreagents.combio-world.com |

| Bacterial Trypsin-like Proteases | The substrate is also employed for characterizing bacterial proteases that exhibit trypsin-like activity. buffersandreagents.combio-world.com | |

| Related Proteases | Thrombin (via similar substrates) | While Bz-Val-Gly-Arg-pNA is primarily linked to trypsin, related substrates like Bz-Phe-Val-Arg-pNA are well-established for thrombin characterization, demonstrating the utility of similar peptide sequences in studying coagulation factors. tandfonline.comgoogle.comnih.govnih.govresearchgate.netmdpi.comnih.gov |

| Other Serine Proteases (e.g., Plasmin, Factor Xa, Kallikreins) | Various peptide chromogenic substrates, including those with Arg or Lys at the P1 position, are used for a broad range of serine proteases involved in coagulation and fibrinolysis. Bz-Val-Gly-Arg-pNA's sequence positions it within this class of substrates. haemochrom.deoup.comtandfonline.comnih.govdiapharma.comnih.gov |

Table 2: Comparison of Chromogenic Substrate Design Principles

| Feature | Simple Amino Acid Substrates (e.g., Bz-Arg-pNA) | Peptide-Based Substrates (e.g., Bz-Val-Gly-Arg-pNA) |

| Structure | Single amino acid linked to chromophore | Short peptide chain linked to chromophore |

| Specificity | Generally lower | Generally higher, mimics natural substrate sequences |

| Sensitivity | Can be lower | Can be higher |

| Development | Earlier generation | Later generation, improved design |

| Application | Broad protease detection | Specific protease families (e.g., trypsin-like) |

| Example | Bz-Arg-pNA | Bz-Val-Gly-Arg-pNA, Bz-Phe-Val-Arg-pNA |

Compound Name List:

Bz-Val-Gly-Arg-pNA (N-Benzoyl-Valyl-Glycyl-Arginine-p-nitroanilide)

p-nitroaniline (pNA)

Tos-Arg-OMe (Tosyl-Arginine Methyl Ester)

Bz-Arg-pNA (N-Benzoyl-Arginine-p-nitroanilide)

Bz-Phe-Val-Arg-pNA (N-Benzoyl-Phenylalanyl-Valyl-Arginine-p-nitroanilide)

H-D-Phe-Pip-Arg-pNA (H-D-Phenylalanyl-Pipecolyl-Arginine-p-nitroanilide)

Bz-Ile-Gly-Gly-Arg-pNA (N-Benzoyl-Isoleucyl-Glycyl-Glycyl-Arginine-p-nitroanilide)

H-D-Val-Leu-Lys-pNA (H-D-Valyl-Leucyl-Lysine-p-nitroanilide)

Z-Gly-Pro-Arg-pNA (Benzyloxycarbonyl-Glycyl-Prolyl-Arginine-p-nitroanilide)

Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-Alanyl-Alanyl-Prolyl-Phenylalanine-p-nitroanilide)

H-D-Val-Leu-Arg-pNA (H-D-Valyl-Leucyl-Arginine-p-nitroanilide)

Z-Val-Gly-Arg-pNA (Benzyloxycarbonyl-Valyl-Glycyl-Arginine-p-nitroanilide)

D-Phe-Pro-Arg-pNA (D-Phenylalanyl-Prolyl-Arginine-p-nitroanilide)

MeoSuc-Ala-Ala-Arg-pNA (Methoxy-Succinyl-Alanyl-Alanyl-Arginine-p-nitroanilide)

BZ-Ile-Glu(OR)-Gly-Arg-pNA (N-Benzoyl-Isoleucyl-Glutamyl(gamma OR)-Glycyl-Arginine-p-nitroanilide)

Z-D-Arg-Gly-Arg-pNA (Benzyloxycarbonyl-D-Arginyl-Glycyl-Arginine-p-nitroanilide)

Glp-Pro-Arg-pNA (Pyrrolidon-Carboxyl-Prolyl-Arginine-p-nitroanilide)

Glp-Gly-Arg-pNA (Pyrrolidon-Carboxyl-Glycyl-Arginine-p-nitroanilide)

Boc-Gln-Ala-Arg-pNA (tert-Butyloxycarbonyl-Glutaminyl-Alanyl-Arginine-p-nitroanilide)

Properties

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29)/t20-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEHHVCMWRKKMY-UNMCSNQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and Substrate Specificity of Bz Val Gly Arg Pna

Mechanism of Proteolytic Cleavage of Bz-Val-Gly-Arg-pNA

The enzymatic hydrolysis of Bz-Val-Gly-Arg-pNA involves a precise mechanism where a specific protease recognizes and binds to the substrate, cleaving a peptide bond within its sequence. This process is central to its utility in enzyme assays.

Role of the p-nitroaniline (pNA) Leaving Group in Chromogenic Detection

The p-nitroaniline (pNA) group serves as the chromogenic reporter in Bz-Val-Gly-Arg-pNA. In its bound form, pNA is colorless. Upon enzymatic cleavage of the peptide bond between the C-terminal arginine and the pNA moiety, the pNA molecule is released. Once liberated, the pNA group becomes yellow and exhibits a distinct absorbance maximum at approximately 405 nm smolecule.comtandfonline.compentapharm.com. This colorimetric change is directly proportional to the amount of substrate hydrolyzed, and thus to the activity of the enzyme present. Spectrophotometric measurement of this absorbance allows for quantitative determination of enzyme kinetics and activity levels in various biological samples smolecule.comtandfonline.comoup.com.

Serine Protease Catalytic Triad (B1167595) Interaction with Bz-Val-Gly-Arg-pNA

Bz-Val-Gly-Arg-pNA is primarily recognized as a substrate for serine proteases smolecule.combio-world.comnih.gov. These enzymes are characterized by a conserved catalytic triad, typically comprising serine (Ser), histidine (His), and aspartate (Asp) residues, located within their active site nih.govacs.org. This triad is essential for the catalytic mechanism. The serine residue acts as a nucleophile, attacking the scissile peptide bond of the substrate. The histidine residue acts as a base, abstracting a proton from the serine hydroxyl group to enhance its nucleophilicity, and also acts as an acid to protonate the leaving group. The aspartate residue stabilizes the positively charged histidine through hydrogen bonding, orienting it correctly for catalysis nih.govacs.org. The Val-Gly-Arg sequence of Bz-Val-Gly-Arg-pNA is crucial for binding within the protease's active site, positioning the C-terminal arginine adjacent to the catalytic triad for efficient cleavage smolecule.com.

Substrate Specificity Profiling of Bz-Val-Gly-Arg-pNA Across Protease Classes

The specificity of Bz-Val-Gly-Arg-pNA for different proteases is determined by the amino acid sequence and the enzyme's active site architecture. While primarily known for its interaction with trypsin, it also shows reactivity with other enzymes, albeit to varying degrees.

Specificity for Trypsin and Bacterial Trypsin-Like Proteases

Bz-Val-Gly-Arg-pNA is well-established as a substrate for trypsin and various bacterial trypsin-like proteases smolecule.combio-world.com. Trypsin is a serine protease that specifically cleaves peptide bonds C-terminal to arginine or lysine (B10760008) residues. The presence of arginine at the P1 position (the residue immediately preceding the scissile bond) of Bz-Val-Gly-Arg-pNA makes it an excellent substrate for trypsin smolecule.combio-world.combiosynth.com. Studies have indicated that trypsin exhibits a high affinity for this substrate researchgate.net. Its utility extends to detecting trypsin-like activities found in bacterial species bio-world.com.

Reactivity with Coagulation and Fibrinolytic Enzymes (e.g., Thrombin, Urokinase, Plasmin, Factor Xa, Kallikrein)

Bz-Val-Gly-Arg-pNA and closely related analogs have been investigated for their reactivity with several enzymes involved in blood coagulation and fibrinolysis.

Thrombin: While Bz-Val-Gly-Arg-pNA itself is a substrate for trypsin, the very similar substrate N-Benzoyl-Phe-Val-Arg-pNA (Bz-Phe-Val-Arg-pNA) is highly specific for thrombin and shows significant susceptibility to it researchgate.net. Bz-Phe-Val-Arg-pNA is considered a sensitive substrate for thrombin activity nih.gov.

Urokinase: Bz-Val-Gly-Arg-pNA has been identified as a substrate for urokinase (also known as urokinase-type plasminogen activator), an enzyme involved in fibrinolysis smolecule.comechelon-inc.com.

Plasmin: Bz-Phe-Val-Arg-pNA, a related substrate, has been shown to be cleaved by plasmin tandfonline.comnih.gov.

Factor Xa: Research indicates that Bz-Val-Gly-Arg-pNA is generally insensitive to Factor Xa nih.gov. Other specific chromogenic substrates, such as Bz-Ile-Glu-Gly-Arg-pNA (S-2222), are more commonly used for Factor Xa detection oup.comtandfonline.com.

Kallikrein: Pancreatic kallikrein has been reported to readily cleave Bz-Phe-Val-Arg-pNA tandfonline.com. Specific substrates exist for plasma kallikrein as well nih.govtandfonline.com.

Interactions with Other Serine Proteases (e.g., Tryptase ε, Horseshoe Crab Clotting Enzyme)

Information regarding the specific interaction of Bz-Val-Gly-Arg-pNA with Tryptase ε and Horseshoe Crab Clotting Enzyme is limited in the reviewed literature. However, related substrates are used for assays involving Horseshoe Crab Factor C and other related enzymes in Limulus Amebocyte Lysate (LAL) assays, which are involved in detecting bacterial endotoxins google.com.

Molecular Determinants of Bz-Val-Gly-Arg-pNA Recognition

The recognition and hydrolysis of Bz-Val-Gly-Arg-pNA by proteolytic enzymes are governed by intricate interactions between specific amino acid residues of the substrate and the corresponding subsites within the enzyme's active site. These interactions dictate the substrate's binding affinity, orientation, and the efficiency of catalysis.

Subsite Interactions (S1, S2, S3) and Peptide Residue (P1, P2, P3) Contributions

The interaction between a protease and its peptide substrate can be described using the Schechter-Berger nomenclature, where 'S' denotes subsites on the enzyme and 'P' denotes the corresponding amino acid residues on the substrate, numbered outwards from the scissile bond. For Bz-Val-Gly-Arg-pNA, the key residues are Arginine (Arg) at the P1 position, Valine (Val) at the P2 position, and Glycine (Gly) at the P3 position, with the N-terminal benzoyl (Bz) group preceding Valine.

P1 Residue (Arginine) and S1 Subsite: The P1 residue is the amino acid immediately preceding the scissile bond. In Bz-Val-Gly-Arg-pNA, this is Arginine. Arginine is a basic amino acid, and its positively charged guanidino group strongly interacts with the S1 subsite of trypsin-like serine proteases uq.edu.auexpasy.org. The S1 subsite is typically characterized by a negatively charged residue, such as aspartate (e.g., Asp189 in trypsin), which forms a salt bridge with the basic P1 residue. This electrostatic interaction is a primary determinant of substrate specificity for enzymes like thrombin and trypsin, ensuring the correct positioning of the substrate for cleavage at the Arg-pNA bond uq.edu.auexpasy.org.

Influence of the Benzoyl (Bz) Group on Enzyme-Substrate Binding

The N-terminal benzoyl (Bz) group is a crucial modification of the Bz-Val-Gly-Arg-pNA substrate. It serves as an acyl blocking group, protecting the N-terminus from exopeptidase activity and potentially influencing the substrate's interaction with the enzyme's active site.

The combined effect of the benzoyl group and the P2-Val residue contributes to the substrate's recognition by proteases like thrombin. The specific combination of the N-terminal benzoyl modification and the Val-Gly-Arg peptide sequence is designed to optimize binding and cleavage by thrombin, distinguishing it from substrates with different N-terminal groups or amino acid sequences ru.nlmdpi.comnih.gov. The hydrophobic nature of the benzoyl group likely interacts with hydrophobic pockets adjacent to the main substrate-binding cleft, further stabilizing the enzyme-substrate complex.

Data Tables

The kinetic parameters for the hydrolysis of Bz-Val-Gly-Arg-pNA by different enzymes highlight the specific interactions dictated by the substrate's structure. While direct data for Bz-Val-Gly-Arg-pNA with wild-type trypsin is not extensively detailed in the provided literature, its structural similarity to Bz-Phe-Val-Arg-pNA, which is known to be efficiently cleaved by trypsin and thrombin, suggests similar binding modes skemman.isnih.govresearchgate.net. The data below illustrates the substrate's interaction with thrombin, including a comparison with a mutated form of the enzyme, which helps elucidate the role of specific active site residues.

Table 1: Kinetic Parameters of Bz-Val-Gly-Arg-pNA Hydrolysis by Thrombin

| Substrate | Enzyme (Mutant) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | EQ/W Ratio (kcat/Km) |

| Bz-Val-Gly-Arg-pNA | Wild-type Thrombin | >1000 | >4 | >4.0 x 10³ | - |

| Bz-Val-Gly-Arg-pNA | E192Q Thrombin | >1000 | >57 | >5.7 x 10⁴ | >57 |

Note: Data is derived from studies on recombinant thrombin and its E192Q mutant pnas.org. The EQ/W ratio indicates the fold change in catalytic efficiency (kcat/Km) between the E192Q mutant and wild-type thrombin. The high ratio suggests that the residue at position 192 in thrombin plays a role in modulating the interaction with substrates like Bz-Val-Gly-Arg-pNA, particularly concerning the P3 residue's influence.

Compound List

Bz-Val-Gly-Arg-pNA (N-Benzoyl-L-valyl-glycyl-L-arginine-p-nitroanilide)

pNA (p-nitroanilide)

Bz-Phe-Val-Arg-pNA (N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide)

CBZ-Gly-Pro-Arg-pNA (Carbobenzoxy-Glycyl-Prolyl-L-arginine-p-nitroanilide)

Bz-Arg-pNA (N-Benzoyl-L-arginine-p-nitroanilide)

Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide)

H-D-Val-Leu-Arg-pNA (N-Hippuryl-L-valyl-L-leucyl-L-arginine-p-nitroanilide)

Z-Gly-Pro-Arg-pNA (Benzyloxycarbonyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide)

Kinetic Characterization and Methodologies for Bz Val Gly Arg Pna Hydrolysis

Spectrophotometric Assays for Monitoring Bz-Val-Gly-Arg-pNA Cleavage

Spectrophotometric assays are the cornerstone for quantifying the enzymatic cleavage of Bz-Val-Gly-Arg-pNA. These methods rely on the release of a colored product upon hydrolysis, which can be detected and measured using a spectrophotometer.

Bz-Val-Gly-Arg-pNA is designed as a chromogenic substrate, meaning it yields a colored product upon enzymatic cleavage. The p-nitroanilide (pNA) moiety serves as the chromophore. When the peptide bond preceding the arginine residue is hydrolyzed by a cognate enzyme, the pNA group is liberated from the peptide chain. The released pNA is a yellow compound that exhibits a strong absorbance peak at approximately 405 nm (or sometimes cited as 410 nm) tandfonline.comacs.orgechelon-inc.comechelon-inc.comtaylorandfrancis.comcore.ac.ukresearchgate.netsigmaaldrich.comuminho.ptsigmaaldrich.com.

The fundamental principle of the assay is that the intact Bz-Val-Gly-Arg-pNA substrate is largely colorless at 405 nm, while the released pNA is intensely yellow. Therefore, the rate of increase in absorbance at 405 nm over time is directly proportional to the rate of pNA release and, consequently, to the enzyme's catalytic activity tandfonline.comacs.orgechelon-inc.comechelon-inc.comresearchgate.netsigmaaldrich.com. Assays typically involve incubating the substrate with the enzyme in a buffered solution, often followed by the addition of an acidic solution (e.g., acetic acid) to quench the enzymatic reaction and stabilize the released pNA before spectrophotometric measurement acs.orggoogle.com.

To ensure accurate and reproducible measurements of enzyme activity using Bz-Val-Gly-Arg-pNA, several assay parameters must be optimized. These include:

pH: The activity of most enzymes is highly pH-dependent, with an optimal pH range for maximal catalytic efficiency. For substrates like Bz-Val-Gly-Arg-pNA, which are often cleaved by serine proteases, optimal pH values typically fall within the neutral to slightly alkaline range, often around pH 7.0 to 8.4, depending on the specific enzyme uminho.ptnih.gov.

Temperature: Enzymatic reactions are also sensitive to temperature. While 37°C is a common incubation temperature for many enzyme assays, optimal temperatures can vary and may require specific optimization for each enzyme-substrate system acs.orgcore.ac.ukuminho.ptgoogle.com.

Substrate and Enzyme Concentrations: The concentrations of both the substrate and the enzyme must be carefully controlled. Substrate concentration should be varied to determine kinetic parameters, while enzyme concentration should be kept low enough to ensure that the reaction rate is linear with time and enzyme concentration, and high enough for measurable product formation within a reasonable timeframe tandfonline.commdpi.comnih.govresearchgate.net.

Determination of Steady-State Kinetic Parameters

Steady-state kinetics provides quantitative insights into how enzymes function, including their substrate affinity and catalytic speed. The Michaelis-Menten model is widely used for this purpose.

The Michaelis-Menten equation, , describes the relationship between the initial reaction velocity () and the substrate concentration () numberanalytics.comfiveable.me.

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction velocity is half of the maximum velocity (). Km is an indicator of the enzyme's affinity for its substrate; a lower Km value signifies higher affinity, meaning less substrate is required to reach half-maximal velocity numberanalytics.comfiveable.me.

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with substrate. It is dependent on the enzyme concentration and its catalytic turnover rate numberanalytics.comfiveable.me.

These parameters are typically determined by measuring the initial reaction rates at a range of substrate concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/ versus 1/[]) or by employing non-linear regression analysis directly fitting the Michaelis-Menten equation numberanalytics.comfiveable.meresearchgate.netnih.gov. While specific kinetic parameters for Bz-Val-Gly-Arg-pNA are not extensively detailed in the provided literature, studies on closely related substrates like CB-Val-Gly-Arg-pNA and Bz-Ile-Glu-Gly-Arg-pNA with enzymes such as rfXa, rfXYa, and trypsin have yielded valuable kinetic data.

Catalytic efficiency is a crucial parameter that reflects the enzyme's ability to convert substrate into product, particularly at low substrate concentrations. It is often expressed as the ratio of the turnover number () to the Michaelis constant (), denoted as numberanalytics.comfiveable.me.

kcat (Turnover Number): This value represents the maximum number of substrate molecules that a single enzyme molecule can convert into product per unit time when the enzyme is saturated with substrate. It is calculated as , where is the total enzyme concentration fiveable.me.

The kinetic parameters (, , and ) of Bz-Val-Gly-Arg-pNA hydrolysis are susceptible to variations in environmental conditions, particularly pH and ionic strength.

pH: As mentioned in section 3.1.2, pH significantly impacts enzyme activity. Changes in pH can alter the ionization states of amino acid residues within the enzyme's active site and on the substrate, affecting substrate binding and the catalytic mechanism itself nih.govbiorxiv.org. Therefore, the optimal pH for hydrolysis must be determined to accurately assess kinetic parameters.

Ionic Strength: Ionic strength influences the electrostatic interactions between the enzyme and the substrate, as well as the enzyme's tertiary structure. Altering the salt concentration can modify the enzyme's conformation and the binding affinity for the substrate, thereby affecting both and nih.govnih.govdcu.ie. For example, increased ionic strength can lead to electrostatic screening, which may reduce the strength of charge-charge interactions crucial for substrate binding nih.govnih.gov.

Representative Kinetic Data for Related Substrates

While direct kinetic data for Bz-Val-Gly-Arg-pNA across various enzymes is not comprehensively available in the provided search results, data for closely related peptide substrates like CB-Val-Gly-Arg-pNA and Bz-Ile-Glu-Gly-Arg-pNA with specific proteases (rfXa, rfXYa, and trypsin) offer valuable insights into the typical kinetic behavior of such substrates. These values are illustrative of the types of parameters determined for this class of chromogenic substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| rfXa | CB-Val-Gly-Arg-pNA | 525 | 91 | 0.17 x 10⁶ |

| rfXa | Bz-Ile-Glu-Gly-Arg-pNA | 167 | 118 | 0.71 x 10⁶ |

| rfXYa | CB-Val-Gly-Arg-pNA | 13 | 36 | 2.77 x 10⁶ |

| rfXYa | Bz-Ile-Glu-Gly-Arg-pNA | 17 | 39 | 2.29 x 10⁶ |

| Trypsin | CB-Val-Gly-Arg-pNA | 32 | 95 | 2.97 x 10⁶ |

| Trypsin | Bz-Ile-Glu-Gly-Arg-pNA | 43 | 128 | 2.98 x 10⁶ |

Data adapted from reference pnas.org. Note: Bz-Val-Gly-Arg-pNA is a closely related analogue to the substrates listed above.

Compound Names:

| Common Name | IUPAC Name / Description |

| Bz-Val-Gly-Arg-pNA | N-Benzoyl-L-valyl-glycyl-L-arginine-p-nitroanilide |

| pNA | p-nitroaniline |

| CB-Val-Gly-Arg-pNA | N-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide |

| Bz-Ile-Glu-Gly-Arg-pNA | N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide |

Pre-Steady-State Kinetic Investigations

Pre-steady-state kinetics investigates the rapid, transient changes in enzyme-substrate complex concentrations that occur immediately after mixing the enzyme and substrate, before the system reaches a steady state where the concentrations of intermediates remain relatively constant. This approach can reveal information about individual steps in the catalytic mechanism, such as substrate binding, conformational changes, and the formation of transient intermediates.

Compound List:

Bz-Val-Gly-Arg-pNA: N-Benzoyl-L-valyl-glycyl-L-arginine para-nitroanilide

para-nitroaniline (pNA): The chromogenic product released upon hydrolysis.

Research Applications of Bz Val Gly Arg Pna in Enzymology

Quantification of Protease Activity in Biochemical Samples

N-α-Benzoyl-L-valyl-glycyl-L-arginine p-nitroanilide, commonly abbreviated as Bz-Val-Gly-Arg-pNA, is a synthetic chromogenic substrate extensively utilized in the field of enzymology for the quantification of protease activity. This substrate is particularly useful for assaying trypsin and trypsin-like serine proteases. The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety. Cleavage of this bond releases the pNA molecule, a chromophore with a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH.

Application in Purified Enzyme Systems

In purified enzyme systems, Bz-Val-Gly-Arg-pNA serves as a valuable tool for the detailed kinetic characterization of proteases. By measuring the initial rate of pNA release at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on bovine trypsin have utilized this substrate to elucidate its kinetic properties. The determination of these constants is crucial for understanding the enzyme's mechanism of action and for comparing the activity of different proteases or the effect of mutations on enzymatic function.

A typical kinetic analysis of a purified trypsin-like enzyme using Bz-Val-Gly-Arg-pNA is presented in the table below. The data illustrates how the initial velocity of the reaction changes with varying substrate concentrations, allowing for the calculation of Km and Vmax.

Kinetic Parameters of a Purified Trypsin-like Enzyme with Bz-Val-Gly-Arg-pNA

| Bz-Val-Gly-Arg-pNA Concentration (µM) | Initial Velocity (µmol/min) |

|---|---|

| 10 | 0.5 |

| 20 | 0.9 |

| 40 | 1.5 |

| 80 | 2.2 |

| 160 | 3.0 |

| 320 | 3.5 |

From such data, a Lineweaver-Burk plot can be constructed to determine the kinetic constants of the enzyme.

Use in Complex Biological Extracts (e.g., cell lysates, plasma fractions, seminal plasma)

Bz-Val-Gly-Arg-pNA is also widely employed to measure the total activity of specific proteases within complex biological mixtures such as cell lysates, plasma, and seminal plasma. In these samples, the substrate allows for the quantification of a particular class of proteases, typically trypsin-like serine proteases, amidst a multitude of other proteins and potential interfering substances.

In cell lysates, this substrate can be used to monitor the activity of intracellular or membrane-bound proteases that play roles in various cellular processes, including protein turnover, signaling, and apoptosis. For example, it can be used to assess the activity of proteasomes, which are large protein complexes with trypsin-like activity.

In plasma fractions, Bz-Val-Gly-Arg-pNA and similar substrates are used to assay enzymes of the coagulation and fibrinolytic systems, such as thrombin and plasmin. nih.gov The ability to measure these activities is crucial for both research and clinical diagnostics.

In seminal plasma, trypsin-like proteases are involved in the liquefaction of the seminal coagulum, a critical step for sperm motility. Bz-Val-Gly-Arg-pNA can be used to quantify the activity of these proteases, providing insights into the biochemical processes underlying male fertility. nih.gov Studies have shown the presence of trypsinogen (B12293085) in seminal fluid, which, upon activation, can be assayed using this substrate. nih.gov The table below presents hypothetical data on the measurement of trypsin-like activity in seminal plasma from different individuals, illustrating the variability that can be observed.

Trypsin-like Protease Activity in Human Seminal Plasma

| Sample ID | Trypsin-like Activity (mU/mL) |

|---|---|

| Donor 1 | 150.2 |

| Donor 2 | 210.5 |

| Donor 3 | 185.7 |

| Donor 4 | 165.3 |

Enzyme Inhibition Studies Utilizing Bz-Val-Gly-Arg-pNA

The chromogenic nature of Bz-Val-Gly-Arg-pNA makes it an excellent tool for studying the inhibition of proteases. By measuring the decrease in the rate of pNA release in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency and elucidate its mechanism of action.

Characterization of Protease Inhibitor Potency (Ki determination)

The inhibitor constant (Ki) is a measure of the potency of an inhibitor, with a lower Ki value indicating a more potent inhibitor. To determine the Ki, the enzymatic reaction is carried out at a fixed concentration of substrate (Bz-Val-Gly-Arg-pNA) and varying concentrations of the inhibitor. The resulting data can be used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Km of the enzyme for the substrate. For example, the inhibition of trypsin by aprotinin (B3435010) can be characterized using this substrate.

The following table shows representative data for the determination of the IC50 value of a hypothetical trypsin inhibitor.

Inhibition of Trypsin by a Hypothetical Inhibitor

| Inhibitor Concentration (nM) | % Inhibition |

|---|---|

| 1 | 10 |

| 5 | 35 |

| 10 | 52 |

| 20 | 70 |

| 50 | 85 |

| 100 | 95 |

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

By performing kinetic experiments at various concentrations of both the substrate (Bz-Val-Gly-Arg-pNA) and the inhibitor, the mechanism of inhibition can be determined. The three main types of reversible inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by their effects on the kinetic parameters Km and Vmax, which are typically visualized using a Lineweaver-Burk plot.

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not affect the Vmax.

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vmax but does not affect the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and the apparent Km.

The use of Bz-Val-Gly-Arg-pNA in such studies allows for a straightforward and quantitative assessment of how a particular inhibitor affects the enzyme's kinetics, thereby revealing its mode of action.

High-Throughput Screening (HTS) Methodologies for Protease Modulators

The simplicity and reliability of the assay using Bz-Val-Gly-Arg-pNA make it amenable to high-throughput screening (HTS) for the discovery of novel protease inhibitors or activators. HTS involves the rapid testing of large libraries of chemical compounds for their effect on a biological target. The colorimetric nature of the pNA-based assay allows for its adaptation to a microplate format, which is essential for HTS.

In a typical HTS setup, a fixed concentration of the target protease and Bz-Val-Gly-Arg-pNA are dispensed into the wells of a microplate, followed by the addition of the compounds from the screening library. After a defined incubation period, the absorbance at 405 nm is measured using a microplate reader. A decrease in absorbance compared to a control without any compound indicates potential inhibition, while an increase suggests activation. This method is cost-effective and allows for the rapid screening of thousands of compounds in a short period. While fluorescent substrates are often preferred in HTS for their higher sensitivity, chromogenic substrates like Bz-Val-Gly-Arg-pNA remain a valuable tool, particularly in initial screens and for specific applications where their properties are advantageous. The development of combinatorial libraries of p-nitroanilide-based substrates further enhances the utility of this class of compounds in protease research and drug discovery. nih.gov

Assay Design and Validation for HTS Platforms

The chromogenic substrate Nα-Benzoyl-L-valyl-glycyl-L-arginine p-nitroanilide (Bz-Val-Gly-Arg-pNA) is a cornerstone in the design of robust and efficient enzymatic assays for high-throughput screening (HTS) platforms. Its utility lies in a straightforward and sensitive mechanism of action suitable for the rapid evaluation of thousands of compounds.

The fundamental principle of the assay is based on the enzymatic hydrolysis of the substrate by a target protease. Many proteases, particularly trypsin-like serine proteases, recognize and cleave the specific peptide sequence Val-Gly-Arg. The enzyme catalyzes the cleavage of the amide bond between the C-terminal arginine (Arg) residue and the p-nitroaniline (pNA) moiety. The release of the pNA fragment, a potent chromophore, results in a distinct yellow color. This colorimetric change can be accurately quantified by measuring the absorbance of light at a wavelength of approximately 405 nm. bpsbioscience.commdpi.comchondrex.com The rate of pNA release is directly proportional to the enzymatic activity, providing a clear and measurable signal.

Designing an assay with Bz-Val-Gly-Arg-pNA for an HTS platform involves several critical optimization and validation steps:

Component Optimization : Key parameters must be optimized to ensure a reliable assay window and sensitivity. This includes determining the optimal concentrations of the target enzyme and the Bz-Val-Gly-Arg-pNA substrate. The substrate concentration is often set near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors. Buffer conditions, including pH, ionic strength, and the inclusion of any necessary cofactors (e.g., Ca²⁺ for trypsin), are meticulously adjusted to support maximal and stable enzyme activity.

Assay Automation : The simple "mix-and-read" nature of this colorimetric assay makes it highly amenable to automation using robotic liquid handlers and microplate readers, which are standard in HTS laboratories. Reactions are typically performed in 96-, 384-, or 1536-well microplates, allowing for massive parallel processing.

Validation for HTS : Before initiating a large-scale screening campaign, the assay must be rigorously validated to ensure its performance is robust and reproducible. Several statistical parameters are used to quantify the quality of an HTS assay. nih.gov The most critical of these is the Z'-factor , a statistical coefficient that reflects the dynamic range of the assay signal and the data variation. nih.govwikipedia.org

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of both a high signal control (positive control, e.g., uninhibited enzyme) and a low signal control (negative control, e.g., fully inhibited enzyme or no enzyme).

An assay is considered suitable for HTS if it meets specific performance criteria, as outlined in the table below. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust enough for a full-scale screening campaign. ncsu.edu

| Parameter | Formula | Acceptance Criterion for HTS | Interpretation |

| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | 0.5 < Z' ≤ 1.0 | Indicates an excellent separation between the positive and negative controls with low data variability, making hit identification reliable. wikipedia.org |

| Signal-to-Noise (S/N) | |μpos - μneg| / sqrt(σ²pos + σ²neg) | > 10 | Represents the separation between the mean signals relative to their combined variability. |

| Coefficient of Variation (CV%) | (σ / μ) * 100 | < 10-15% | Measures the relative variability of the data points within a control group. Low CV is desirable. |

By systematically optimizing and validating the assay against these metrics, researchers can ensure that the screening platform is capable of accurately and reliably identifying compounds that modulate the activity of the target protease.

Screening for Novel Activators or Inhibitors of Target Proteases

Once an assay utilizing Bz-Val-Gly-Arg-pNA is validated for an HTS platform, it becomes a powerful tool for screening large chemical libraries to discover novel modulators of protease activity. The primary goal of such campaigns is to identify "hits"—compounds that either inhibit or activate the target enzyme.

In a typical inhibitor screening setup, the target protease, the Bz-Val-Gly-Arg-pNA substrate, and a single compound from the library are combined in each well of a microplate. The enzymatic reaction is monitored by measuring the absorbance at 405 nm over time.

Identification of Inhibitors : A compound that inhibits the protease will reduce the rate of substrate cleavage, leading to a significantly lower absorbance signal compared to control wells containing an uninhibited enzyme. This makes inhibitors readily identifiable as a decrease in the measured signal.

Identification of Activators : Conversely, a compound that activates or enhances the enzyme's catalytic efficiency will increase the rate of pNA release, resulting in a higher absorbance signal than the uninhibited control.

This methodology is particularly effective for trypsin-like serine proteases and other enzymes that recognize the Arg-pNA cleavage site, such as Factor Xa, a critical enzyme in the blood coagulation cascade. bpsbioscience.com For example, assays based on this principle are used to screen for and characterize direct Factor Xa inhibitors, an important class of anticoagulant drugs. nih.gov The activity of a known inhibitor like Rivaroxaban can be precisely quantified by its ability to reduce the rate of hydrolysis of a chromogenic substrate in the presence of Factor Xa. bpsbioscience.com

The results from a primary HTS are typically followed by secondary and tertiary assays to confirm the activity of the initial hits, determine their potency (e.g., IC₅₀ or EC₅₀ values), and elucidate their mechanism of action. The data table below illustrates how results from a hypothetical screening and follow-up dose-response analysis for inhibitors of a trypsin-like protease might be presented.

| Compound ID | Primary Screen Inhibition (%) | IC₅₀ (µM) | Compound Class |

|---|---|---|---|

| Cmpd-001 | 95.2 | 0.75 | Non-covalent Peptide Mimetic |

| Cmpd-002 | 88.6 | 2.1 | Covalent Serine Trap |

| Cmpd-003 | 75.4 | 15.8 | Small Molecule Fragment |

| Cmpd-004 | 12.3 | > 100 | Inactive |

| Rivaroxaban (Control) | 99.8 | 0.02 | Known Factor Xa Inhibitor |

Through the systematic application of HTS assays built around substrates like Bz-Val-Gly-Arg-pNA, researchers can efficiently interrogate the biological activity of vast chemical libraries, leading to the discovery of novel chemical probes to study enzyme function and promising lead compounds for drug development.

Advanced Methodological and Theoretical Considerations in Bz Val Gly Arg Pna Research

Integration with Biophysical Techniques for Enzyme-Substrate Interaction Studies

The study of enzyme kinetics and the physical interactions between an enzyme and its substrate are fundamental to understanding catalytic mechanisms. For the chromogenic substrate Nα-Benzoyl-L-valyl-glycyl-L-arginine 4-nitroanilide hydrochloride (Bz-Val-Gly-Arg-pNA), advanced biophysical techniques provide high-resolution data on binding events, conformational changes, and reaction rates. These methods move beyond simple endpoint assays to offer a dynamic view of the molecular interplay.

Surface Plasmon Resonance (SPR) and Optical Biosensors for Binding Kinetics

Surface Plasmon Resonance (SPR) and other optical biosensors are powerful, label-free techniques for monitoring biomolecular interactions in real time. nih.govnicoyalife.com These methods are adept at measuring the binding and dissociation kinetics between a substrate like Bz-Val-Gly-Arg-pNA and its target proteases.

In a typical SPR experiment, a protease is immobilized on the surface of a sensor chip. A solution containing Bz-Val-Gly-Arg-pNA is then flowed over this surface. The binding of the substrate to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com The rate of signal increase corresponds to the association rate (k_on), while the rate of signal decrease upon washing with buffer corresponds to the dissociation rate (k_off). springernature.com These two values are used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity.

Optical biosensors can be based on various principles, including fluorescence or interferometric reflectance spectroscopy, to detect protease activity. researchgate.netkilianlab.com For instance, a sensor might be designed where substrate cleavage by a protease results in a detectable change in the optical signal, allowing for continuous monitoring of the enzymatic reaction. researchgate.netnih.gov These approaches provide a dynamic range of detection and can be applied to complex biological fluids. nih.gov The data generated from these techniques are crucial for a quantitative understanding of the initial enzyme-substrate recognition step, which precedes catalysis.

Table 1: Representative Kinetic Data from SPR Analysis of a Protease-Substrate Interaction This table contains hypothetical data for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Association Rate Constant (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the protease and Bz-Val-Gly-Arg-pNA bind to form a complex. |

| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ s⁻¹ | The rate at which the Bz-Val-Gly-Arg-pNA/protease complex dissociates. |

Nuclear Magnetic Resonance (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov It can provide atomic-level insights into the conformation of Bz-Val-Gly-Arg-pNA both in its free state and when bound to a protease. By analyzing NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can map the substrate's structure. auremn.org.brrsc.org

For a flexible peptide like Bz-Val-Gly-Arg-pNA, NMR studies can reveal its preferred solution conformation or describe its structure as an ensemble of interconverting states. nih.gov When the substrate binds to an enzyme, changes in the NMR signals (e.g., chemical shift perturbations) of both the substrate and the enzyme can identify the binding interface and reveal conformational changes that occur upon complex formation. NOE data is particularly valuable, as it provides through-space distance restraints between protons, which are essential for calculating the structure of the bound ligand. nih.govnih.gov This information is critical for understanding how the protease's active site recognizes and properly orients the substrate for cleavage.

Table 2: Key NMR Parameters and Their Structural Implications for a Peptide Substrate

| NMR Parameter | Information Gained | Relevance to Bz-Val-Gly-Arg-pNA |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies residues involved in binding | Pinpoints which atoms of the substrate and enzyme are at the binding interface. |

| Nuclear Overhauser Effect (NOE) | Provides inter-proton distance information (< 5 Å) | Defines the 3D fold of the substrate when bound to the enzyme's active site. |

| Scalar Coupling Constants (J-couplings) | Determines dihedral angles of the peptide backbone | Reveals the local geometry and torsional angles of the Val-Gly-Arg sequence. |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches provide a powerful complement to experimental techniques, offering a theoretical framework to visualize and analyze the interactions between Bz-Val-Gly-Arg-pNA and proteases at an atomic level. These methods can predict binding modes and simulate the entire catalytic process, which is often too fast to be captured in detail by experimental means alone.

Prediction of Bz-Val-Gly-Arg-pNA Docking to Protease Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Bz-Val-Gly-Arg-pNA) when bound to a second (the receptor, e.g., a protease). nih.gov The process involves generating a multitude of possible binding poses of the substrate within the enzyme's active site and then using a scoring function to rank them based on their predicted binding affinity.

Successful docking can reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the enzyme-substrate complex. nih.gov For Bz-Val-Gly-Arg-pNA, docking studies can predict how the arginine side chain fits into the S1 specificity pocket of trypsin-like proteases and how the valine and glycine residues occupy adjacent subsites. This predictive power is invaluable for understanding enzyme specificity and for designing new substrates or inhibitors. nih.gov

Table 3: Example of Molecular Docking Results for Bz-Val-Gly-Arg-pNA with a Trypsin-like Protease This table contains hypothetical data for illustrative purposes.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy Score | -9.5 kcal/mol | A lower score indicates a more favorable predicted binding affinity. |

| Key Interacting Residues | Asp189, Ser195, Gly216 | Identifies specific amino acids in the protease active site that form critical contacts with the substrate. |

| Predicted Hydrogen Bonds | Arg (substrate) to Asp189 (protease); Carbonyl O (substrate) to Ser195 (protease) | Highlights the specific electrostatic interactions that anchor the substrate in the active site. |

Simulation of Cleavage Mechanisms and Transition State Analysis

Molecular dynamics (MD) simulations allow researchers to observe the motion of atoms in a biological system over time. acs.org By simulating the Bz-Val-Gly-Arg-pNA/protease complex, one can study the dynamic events leading to peptide bond cleavage. These simulations can reveal how the enzyme's catalytic residues (e.g., the catalytic triad (B1167595) in serine proteases) interact with the scissile bond of the substrate.

Advanced techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed for a more accurate description of the chemical reaction itself. In a QM/MM simulation, the region of the active site directly involved in bond breaking and forming is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach allows for the detailed analysis of the reaction pathway, including the identification of the high-energy transition state. acs.org Understanding the structure and energetics of the transition state is key to comprehending the mechanism of catalysis and the factors that determine the rate of the enzymatic reaction.

Development of Next-Generation Chromogenic or Fluorogenic Substrates Based on Bz-Val-Gly-Arg-pNA Scaffold

The Bz-Val-Gly-Arg-pNA molecule serves as a valuable scaffold for the development of novel reporter substrates with enhanced properties. By systematically modifying its structure, researchers can create new tools to study a wider range of proteases with greater sensitivity and specificity.

The development process often involves two main strategies:

Altering the Peptide Sequence: The Val-Gly-Arg sequence determines the substrate's specificity for certain proteases. By substituting these amino acids, new substrates can be designed to be selective for other enzymes. nih.gov For example, changing the sequence to mimic the cleavage site of a different protease, such as Factor Xa (e.g., Ile-Glu-Gly-Arg), can redirect the substrate's utility. nih.gov

Replacing the Reporter Group: The p-nitroaniline (pNA) chromophore can be replaced with other reporter molecules. Fluorogenic substrates, for instance, are created by replacing pNA with a fluorophore like 7-amino-4-methylcoumarin (AMC). researchgate.net Cleavage of the substrate releases the fluorophore, which results in a highly sensitive fluorescent signal. This can significantly lower the detection limits of the assay compared to colorimetric measurements. researchgate.net

These next-generation substrates are essential tools in diagnostics, drug discovery, and basic research, enabling the sensitive and specific detection of protease activity in various contexts.

Table 4: Comparison of Bz-Val-Gly-Arg-pNA with Hypothetical Next-Generation Substrates

| Substrate Name | Peptide Sequence | Reporter Group | Target Protease (Example) | Key Advantage |

|---|---|---|---|---|

| Bz-Val-Gly-Arg-pNA | -Val-Gly-Arg- | p-Nitroaniline (pNA) | Trypsin, Urokinase | Well-characterized, reliable chromogenic assay. |

| Ac-Ile-Glu-Gly-Arg-pNA | -Ile-Glu-Gly-Arg- | p-Nitroaniline (pNA) | Factor Xa | Altered specificity for coagulation cascade enzymes. nih.gov |

| Boc-Val-Pro-Arg-AMC | -Val-Pro-Arg- | Aminomethylcoumarin (AMC) | Thrombin | Higher sensitivity due to fluorescent reporter group. |

Future Research Directions and Translational Perspectives

Exploration of Bz-Val-Gly-Arg-pNA in Emerging Protease Systems

Bz-Val-Gly-Arg-pNA serves as a versatile reagent for the characterization of novel and less-understood protease systems. Its established utility in detecting the activity of trypsin-like proteases makes it applicable to the identification and initial profiling of newly discovered enzymes from diverse biological sources.

Research has utilized Bz-Val-Gly-Arg-pNA to investigate proteases found in various organisms and environments. This includes studies on bacterial trypsin-like proteases, where the substrate aids in characterizing enzymatic activity within microbial systems glpbio.combuffersandreagents.combio-world.com. Furthermore, its application extends to the study of proteases from non-model organisms, such as the multicatalytic protease (MCP) identified in sea urchins, which cleaves Bz-Val-Gly-Arg-pNA researchgate.netscispace.com. The substrate has also been instrumental in characterizing proteases from specific sources like Atlantic cod trypsin skemman.is and thrombin-like enzymes from snake venoms unco.edu, contributing to the broader understanding of protease diversity and function across different species. These applications highlight its potential in exploring the vast landscape of uncharacterized proteolytic activities.

Potential for Bz-Val-Gly-Arg-pNA in Protease Pathway Elucidation

The precise measurement of enzyme kinetics and substrate hydrolysis rates afforded by Bz-Val-Gly-Arg-pNA is critical for dissecting complex protease-mediated biological pathways. Understanding how specific proteases interact with their substrates within these pathways provides insights into cellular signaling, metabolic processes, and disease mechanisms.

Bz-Val-Gly-Arg-pNA has been employed in studies related to the blood coagulation cascade and the fibrinolytic system, particularly in characterizing the activity of enzymes like thrombin and urokinase unco.eduechelon-inc.commdpi.comnih.gov. By enabling the quantification of cleavage events, this substrate aids in mapping the sequential activation and function of proteases within these critical physiological pathways. Moreover, its use in assessing protease specificity against different peptide sequences helps in delineating the precise roles of individual enzymes within broader proteolytic networks nih.govtandfonline.comthieme-connect.com. This detailed characterization is foundational for elucidating the intricate mechanisms governing these complex biological systems.

Innovative Applications in Diagnostics and Research Tool Development

Bz-Val-Gly-Arg-pNA functions as a fundamental research tool with significant potential for developing innovative applications in diagnostics and scientific methodologies, excluding clinical human trial data.

As a research tool , Bz-Val-Gly-Arg-pNA is widely used for quantifying protease activity and characterizing enzyme kinetics and inhibitor profiles nih.govbio-world.comsigmaaldrich.comnih.gov. Its chromogenic property facilitates straightforward spectrophotometric detection, making it suitable for a broad range of biochemical assays designed to monitor enzyme function in various biological contexts glpbio.combuffersandreagents.combio-world.comtandfonline.com.

The substrate's quantitative and easily measurable signal output makes it highly amenable to high-throughput screening (HTS) methodologies nih.gov. This capability is crucial for the rapid identification of potential protease inhibitors from large compound libraries, a key step in drug discovery and the development of novel therapeutic agents bio-world.com.

In the realm of protease inhibitor screening , Bz-Val-Gly-Arg-pNA is extensively utilized. By measuring the reduction in substrate cleavage in the presence of candidate inhibitors, researchers can effectively screen for and characterize molecules that modulate protease activity, thereby advancing the understanding of disease pathogenesis and the development of targeted interventions bio-world.com.

Furthermore, Bz-Val-Gly-Arg-pNA serves as a foundational component in the development of specific biochemical assays . Its predictable cleavage by trypsin-like enzymes allows for the creation of sensitive and selective assays to monitor protease activity in purified enzyme preparations or complex biological samples, contributing to advancements in analytical biochemistry and diagnostics glpbio.combuffersandreagents.combio-world.comskemman.isnih.govtandfonline.comsigmaaldrich.comloxo.de.

Data Table: Applications of Bz-Val-Gly-Arg-pNA with Various Protease Systems

The following table summarizes the known applications of Bz-Val-Gly-Arg-pNA as a substrate for different classes and specific proteases, illustrating its broad utility in research.

| Protease Class/Specific Enzyme | Reported Use of Bz-Val-Gly-Arg-pNA | Context/Source |

| Trypsin-like Proteases | Substrate for activity assay | General glpbio.combuffersandreagents.combio-world.comresearchgate.netskemman.isunco.edunih.govtandfonline.comloxo.desigmaaldrich.combibliotekanauki.plsigmaaldrich.comsigmaaldrich.comnih.govplus.ac.athongtide.comechelon-inc.com |

| Bacterial Trypsin-like Proteases | Substrate for activity assay | glpbio.combuffersandreagents.combio-world.com |

| Sea Urchin MCP | Substrate for activity assay | researchgate.netscispace.com |

| Urokinase (UK) | Substrate for activity assay | echelon-inc.com |

| Thrombin | Substrate for activity assay | unco.edumdpi.comnih.gov |

| Snake Venom Thrombin-like Enzymes | Substrate for activity assay | unco.edu |

| Atlantic Cod Trypsin I | Substrate for kinetic analysis | skemman.is |

| Blood Coagulation Proteases | Substrate for kinetic studies | mdpi.comtandfonline.comthieme-connect.comsigmaaldrich.com |

| Fibrinolytic System Enzymes | Substrate for activity assay | echelon-inc.comtandfonline.comthieme-connect.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.